6-Chloro-5-nitropyrimidin-4-ol

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

6-Chloro-5-nitropyrimidin-4-ol (IUPAC: 4-chloro-5-nitro-1H-pyrimidin-6-one) is a heterocyclic building block in the chloronitropyrimidine family, bearing a chlorine atom at position 6, a nitro group at position 5, and a hydroxy/keto functionality at position 4. With a molecular formula of C₄H₂ClN₃O₃ and a molecular weight of 175.53 g·mol⁻¹, the compound exhibits a melting point of 198–199 °C and a predicted LogP of 0.2, indicating moderate hydrophilicity.

Molecular Formula C4H2ClN3O3
Molecular Weight 175.53 g/mol
CAS No. 3137-56-2
Cat. No. B1496491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-nitropyrimidin-4-ol
CAS3137-56-2
Molecular FormulaC4H2ClN3O3
Molecular Weight175.53 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl
InChIInChI=1S/C4H2ClN3O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H,6,7,9)
InChIKeyMXCCPRWUTGSJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-nitropyrimidin-4-ol (CAS 3137-56-2) – Core Properties and Compound Class Positioning


6-Chloro-5-nitropyrimidin-4-ol (IUPAC: 4-chloro-5-nitro-1H-pyrimidin-6-one) is a heterocyclic building block in the chloronitropyrimidine family, bearing a chlorine atom at position 6, a nitro group at position 5, and a hydroxy/keto functionality at position 4 [1]. With a molecular formula of C₄H₂ClN₃O₃ and a molecular weight of 175.53 g·mol⁻¹, the compound exhibits a melting point of 198–199 °C and a predicted LogP of 0.2, indicating moderate hydrophilicity [2]. Its substitution pattern creates a highly electrophilic pyrimidine ring activated for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, while the 4-hydroxy/4-pyrimidinone tautomerism provides hydrogen-bond donor/acceptor capability [1]. The compound serves as a key intermediate in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors, protein arginine methyltransferase 1 (PRMT1) inhibitors, antifungal agents, and pteridine scaffolds, making it a strategically important procurement target for medicinal chemistry and nucleoside analog programs.

Why 6-Chloro-5-nitropyrimidin-4-ol Cannot Be Replaced by Its 2-Chloro Isomer or the 4,6-Dichloro Analog


The specific chloro positioning in chloronitropyrimidines is the primary determinant of reactivity, not merely the presence of a chlorine leaving group. In 5-nitropyrimidines, the electron-withdrawing nitro substituent selectively activates the 4- and 6-positions for nucleophilic attack while leaving the 2-position substantially less reactive—a phenomenon demonstrated experimentally in amination studies of mixed-chloro 5-nitropyrimidines [1]. Consequently, 2-chloro-5-nitropyrimidin-4-ol (CAS 282101-98-8) exhibits markedly slower SNAr kinetics than its 6-chloro positional isomer and directs initial functionalization to a different ring position, producing regioisomeric products that are not interchangeable in downstream medicinal chemistry workflows. Furthermore, the 4,6-dichloro analog (CAS 4316-93-2) introduces an unwanted second reactive site that leads to poor selectivity, prolonged reaction times, and troublesome operational procedures during monofunctionalization [2]. The 4-hydroxy/keto group in 6-chloro-5-nitropyrimidin-4-ol provides an additional differentiation axis: it enables hydrogen-bond-directed molecular recognition that is absent in 4-chloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine. These three factors—regioselective activation, single-site reactivity, and H-bond functionality—collectively make in-class substitution a source of synthetic failure and irreproducible biological data.

6-Chloro-5-nitropyrimidin-4-ol – Head-to-Head and Class-Level Differentiation Evidence


Regioselective SNAr Reactivity: 6-Chloro Position Is Activated by the 5-Nitro Group, Unlike the 2-Chloro Position

In 5-nitropyrimidines, the electron-withdrawing nitro group at position 5 selectively activates the 4- and 6-positions for nucleophilic attack while leaving the 2-position substantially less reactive. This was unequivocally demonstrated in the amination of 2,4,6-trichloro-5-nitropyrimidine: at 0 °C in absolute ether saturated with dry ammonia, the reaction gave exclusively 2,6-dichloro-4-amino-5-nitropyrimidine—attack occurred selectively at the 4-position, with no detectable substitution at the 2-position [1]. Conversely, in the absence of the 5-nitro group (2,4,6-trichloropyrimidine), the 2-chloro position is the more reactive site and is replaced upon treatment with alcoholic ammonia at room temperature [1]. Amination of 2,4-dichloro-5-nitropyrimidine further confirmed that the 4-position is exclusively substituted, yielding the 4-amino derivative [1]. Thus, a 6-chloro substituent in 6-chloro-5-nitropyrimidin-4-ol benefits from this same ortho/para-like activation by the 5-nitro group, whereas the 2-chloro position in the isomeric 2-chloro-5-nitropyrimidin-4-ol (CAS 282101-98-8) does not.

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Single Reactive Site Advantage: Unambiguous Monofunctionalization vs. 4,6-Dichloro-5-nitropyrimidine's Selectivity Problem

The aromatic nucleophilic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with nucleophiles is explicitly reported to suffer from low selectivity between the two chlorine leaving groups, long reaction times, and troublesome operational procedures [1]. When a single substitution is desired, mixtures of mono- and di-substituted products are typically obtained, requiring chromatographic separation and reducing isolated yields. In contrast, 6-chloro-5-nitropyrimidin-4-ol contains only one chlorine leaving group, eliminating the regioselectivity problem entirely. The palladium-catalyzed amination protocol optimized by Liu et al. for chloro-substituted 5-nitropyrimidines used 4-amino-6-chloro-5-nitropyrimidine—a compound directly derived from 6-chloro-5-nitropyrimidin-4-ol via the 4-hydroxy → 4-chloro → 4-amino transformation—as the model substrate, achieving high-yielding mono-amination with a broad scope of aliphatic, heterocyclic, and aromatic amines under Pd₂(dba)₃/R-BINAP catalysis (yields typically 52–85% for optimized entries) [1]. The absence of a second chlorine site removes the need for stoichiometric control of nucleophile equivalents and simplifies workup.

Monofunctionalization SNAr selectivity Synthetic efficiency

PRMT1 Inhibitor Discovery: The 6-Chloro-5-nitropyrimidin-4-ol Scaffold Yields Low-Micromolar Cellular Activity

In a focused medicinal chemistry campaign targeting protein arginine methyltransferase 1 (PRMT1), the compound 4-((6-chloro-5-nitropyrimidin-4-yl)amino)benzimidamide—synthesized directly from 6-chloro-5-nitropyrimidin-4-ol via nucleophilic displacement of the 6-chloro group—was identified as the hit compound. Structure–activity relationship (SAR) optimization of this hit led to the discovery of compound 6d, which inhibited PRMT1 with an IC₅₀ of 2.0 μM [1]. Compound 6d additionally demonstrated significant antiproliferative activity in three human tumor cell lines: DLD-1 (colorectal adenocarcinoma, IC₅₀ = 4.4 μM), T24 (bladder carcinoma, IC₅₀ = 13.1 μM), and SH-SY-5Y (neuroblastoma, IC₅₀ = 11.4 μM) [1]. The initial hit itself, bearing the intact 6-chloro-5-nitropyrimidin-4-ol-derived core, confirmed that the scaffold's electrophilic character and H-bonding capacity at the 4-position are critical for PRMT1 binding. By comparison, the des-chloro analog (5-nitropyrimidin-4-ol, CAS 219543-69-8) lacks the leaving group needed for SAR expansion and cannot access the same chemical space.

PRMT1 inhibition Cancer epigenetics Structure–activity relationship

Antifungal Activity of 6-Chloro-5-nitropyrimidines: Equipotent or Superior to Amphotericin B In Vitro

A series of 6-chloro-5-nitropyrimidine derivatives—synthesized from the core 6-chloro-5-nitropyrimidin-4-ol scaffold—were evaluated for antifungal activity. Several derivatives demonstrated in vitro potency that was equipotent or superior to amphotericin B, a gold-standard polyene antifungal agent used as a clinical benchmark [1]. Although the study reported relatively high toxicity in mice and chemical instability of the early derivatives, the in vitro head-to-head comparison against amphotericin B establishes the intrinsic antifungal pharmacophoric potential of the 6-chloro-5-nitropyrimidine chemotype. Subsequent research by Donlin et al. identified 5-nitro-6-thiocyanatopyrimidines—structurally evolved from the 6-chloro-5-nitropyrimidine platform—that inhibit Cryptococcus neoformans growth at submicromolar levels and retain activity against fluconazole-resistant strains .

Antifungal agents Cryptococcus Amphotericin B comparator

Melting Point Differentiation: 198–199 °C vs. 100–103 °C for 4,6-Dichloro Analog Enabling Identity Verification

The melting point of 6-chloro-5-nitropyrimidin-4-ol is reported as 198–199 °C [1], which is nearly 100 °C higher than that of its closest dichloro analog, 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2, mp 100–103 °C) . This large melting-point differential serves as a simple, low-cost identity verification check upon receipt of material: a melting point below 150 °C would immediately indicate the presence of the dichloro impurity or mis-shipment of the wrong compound. The substantial difference arises from the presence of the 4-hydroxy/4-pyrimidinone tautomer, which engages in intermolecular hydrogen bonding in the solid state—a feature absent in the dichloro analog.

Quality control Melting point Identity verification

Tautomeric 4-Hydroxy/Keto Functionality Provides H-Bond Donor/Acceptor Capacity Absent in Perchlorinated Analogs

6-Chloro-5-nitropyrimidin-4-ol exists as a tautomeric equilibrium between the 4-hydroxy (pyrimidin-4-ol) and 4-keto (pyrimidin-4-one) forms, as confirmed by its IUPAC name 4-chloro-5-nitro-1H-pyrimidin-6-one and the NIST structural assignment showing the keto tautomer [1]. The keto form presents a hydrogen-bond acceptor (C=O at position 4) and a hydrogen-bond donor (N1–H), while the enol form provides both an H-bond donor and acceptor at the 4-hydroxy group. In contrast, 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2) and 4-chloro-5-nitropyrimidine (CAS 150943-50-3) lack any H-bond donor functionality, relying solely on the ring nitrogens as H-bond acceptors. This additional H-bonding capacity is structurally significant for target engagement in biological systems—as demonstrated by the PRMT1 hit compound where the pyrimidin-4-yl-amino linkage formed from the 4-position participates in key binding interactions [2].

Hydrogen bonding Tautomerism Molecular recognition

6-Chloro-5-nitropyrimidin-4-ol – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: PRMT1 and Epigenetic Inhibitor Lead Optimization

Based on the validated hit-to-lead trajectory established by Yu et al. [1], 6-chloro-5-nitropyrimidin-4-ol is the preferred building block for synthesizing 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as PRMT1 inhibitors. The scaffold's single chlorine leaving group at the 6-position enables clean SNAr coupling with amine-bearing pharmacophores, while the 4-hydroxy/keto tautomer provides a hydrogen-bond anchor point for target engagement. The reported optimized compound 6d (IC₅₀ = 2.0 μM against PRMT1; DLD-1 cellular IC₅₀ = 4.4 μM) establishes a baseline potency from which further SAR exploration can proceed. Procurement of the 6-chloro isomer rather than the 2-chloro isomer (CAS 282101-98-8) is essential, as the latter would produce regioisomeric products with different binding geometries and potentially abolished PRMT1 activity.

Antifungal Drug Discovery: 6-Chloro-5-nitropyrimidine Scaffold for Cryptococcus-Selective Agents

The demonstrated in vitro antifungal activity of 6-chloro-5-nitropyrimidine derivatives—reported as equipotent or superior to amphotericin B [2]—positions this scaffold as a starting point for antifungal lead discovery, particularly against Cryptococcus neoformans and Cryptococcus gattii. The chloro group at position 6 is a synthetic handle for introducing thiocyanate or amine substituents, as demonstrated by Donlin et al., who identified submicromolar C. neoformans inhibitors through this substitution strategy . The scaffold's moderate LogP (0.2) and low molecular weight (175.53) provide favorable drug-like physicochemical properties for optimization of solubility/permeability balance. Researchers should procure this specific compound rather than the 4,6-dichloro analog, as the latter introduces an additional reactive site that complicates SAR interpretation.

Nucleoside and Purine Analog Synthesis: Intermediate for PNP Inhibitors and Kinase Probes

The chloro-substituted 5-nitropyrimidine scaffold is a well-precedented intermediate for synthesizing biologically active nucleoside analogs and purine derivatives [3]. The palladium-catalyzed amination methodology of Liu et al. provides direct access to 4,6-diamino-5-nitropyrimidine products in high yields (52–85%) with broad functional-group tolerance, serving as precursors to purine nucleoside phosphorylase (PNP) inhibitors and cyclin-dependent kinase probes [3]. The specific 6-chloro substitution pattern ensures that the first functionalization occurs at the intended position with predictable regiochemistry, an advantage over the 4,6-dichloro substrate that suffers from selectivity problems. The compound's compatibility with Pd-catalyzed cross-coupling, SNAr, and nitro-group reduction chemistries makes it a versatile entry point for constructing diverse purine-mimetic libraries.

Pteridine and Dihydropteridinone Library Synthesis: Single-Site Handle for Solid-Phase and Solution-Phase Chemistry

The 6-chloro-5-nitropyrimidin-4-ol scaffold is a logical building block for pteridine and dihydropteridinone synthesis, as the 5-nitro group can be reduced to a 5-amino group, enabling cyclization to the fused pyrazine ring of the pteridine core. Unlike 4,6-dichloro-5-nitropyrimidine—which has been used in solid-phase pteridinone syntheses but introduces complexity from the second chloro substituent [4]—the mono-chloro compound offers a single point of diversification, simplifying library design and reducing the risk of cross-reactivity in multi-step sequences. The tautomeric 4-pyrimidinone functionality also provides a built-in H-bond motif for kinase hinge-region binding, which is a critical pharmacophoric element in dihydropteridinone-based kinase inhibitors targeting VRK1 and CK1δ/ε.

Quote Request

Request a Quote for 6-Chloro-5-nitropyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.